N-(furan-2-ylmethyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound characterized by its unique structure, which includes furan rings and hydrazinecarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multi-step organic reactions. The process begins with the preparation of furan-2-ylmethylamine and 5-methylfuran-2-carbaldehyde. These intermediates are then subjected to a condensation reaction in the presence of hydrazinecarboxamide under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-ylmethyl ketone derivatives, while reduction can produce furan-2-ylmethylamine derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan rings and hydrazinecarbonyl groups enable it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine: A precursor in the synthesis of the compound.
5-Methylfuran-2-carbaldehyde: Another precursor used in the synthetic route.
Hydrazinecarboxamide: A key reagent in the condensation reaction.
Uniqueness
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE stands out due to its unique combination of furan rings and hydrazinecarbonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O4 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C13H13N3O4/c1-9-4-5-11(20-9)8-15-16-13(18)12(17)14-7-10-3-2-6-19-10/h2-6,8H,7H2,1H3,(H,14,17)(H,16,18)/b15-8+ |
InChI Key |
MHNBJTYQTIAMIG-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C(=O)NCC2=CC=CO2 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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